

# The Role of GPR183/EBI2 in Immune Cell Migration: A Technical Guide

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## Compound of Interest

Compound Name: *Gpr183-IN-1*

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## Executive Summary

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration, orchestrating the precise positioning of B cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs) within secondary lymphoid organs. This receptor and its endogenous oxysterol ligands, most notably  $7\alpha,25$ -dihydroxycholesterol ( $7\alpha,25$ -OHC), form a key chemotactic axis that governs adaptive and innate immune responses. Dysregulation of the GPR183/oxysterol pathway has been implicated in a range of pathologies, including autoimmune diseases, chronic inflammation, and viral infections, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the GPR183 signaling pathway, its role in the migration of various immune cell subsets, quantitative data on receptor-ligand interactions, and detailed protocols for key experimental assays.

## The GPR183 Receptor and its Ligands

GPR183 is a class A G protein-coupled receptor (GPCR) predominantly expressed on immune cells.<sup>[1][2]</sup> Its activation is driven by a gradient of specific oxysterols, which are hydroxylated forms of cholesterol.

**Ligand Synthesis and Gradient Formation:** The primary and most potent endogenous ligand for GPR183 is  $7\alpha,25$ -OHC.<sup>[3][4]</sup> The chemotactic gradient essential for directing cell migration is

established by the localized expression of enzymes that synthesize and degrade  $7\alpha,25\text{-OHC}$ :

- **Synthesis:** Cholesterol is first converted to 25-hydroxycholesterol (25-OHC) by cholesterol 25-hydroxylase (CH25H). Subsequently, 25-OHC is converted to  $7\alpha,25\text{-OHC}$  by 25-hydroxycholesterol  $7\alpha$ -hydroxylase (CYP7B1).<sup>[5]</sup> These enzymes are typically expressed by non-hematopoietic stromal cells in specific microenvironments, such as the borders of B cell follicles.<sup>[5]</sup>
- **Degradation:**  $7\alpha,25\text{-OHC}$  is metabolized into inactive bile acid precursors by hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7), which is expressed in areas where the ligand concentration is low, thereby sharpening the gradient.<sup>[5]</sup>

This enzymatic arrangement creates high concentrations of  $7\alpha,25\text{-OHC}$  in areas like the interfollicular and outer follicular regions of lymphoid tissues, attracting GPR183-expressing cells.<sup>[1]</sup>

## GPR183 Signaling Pathway

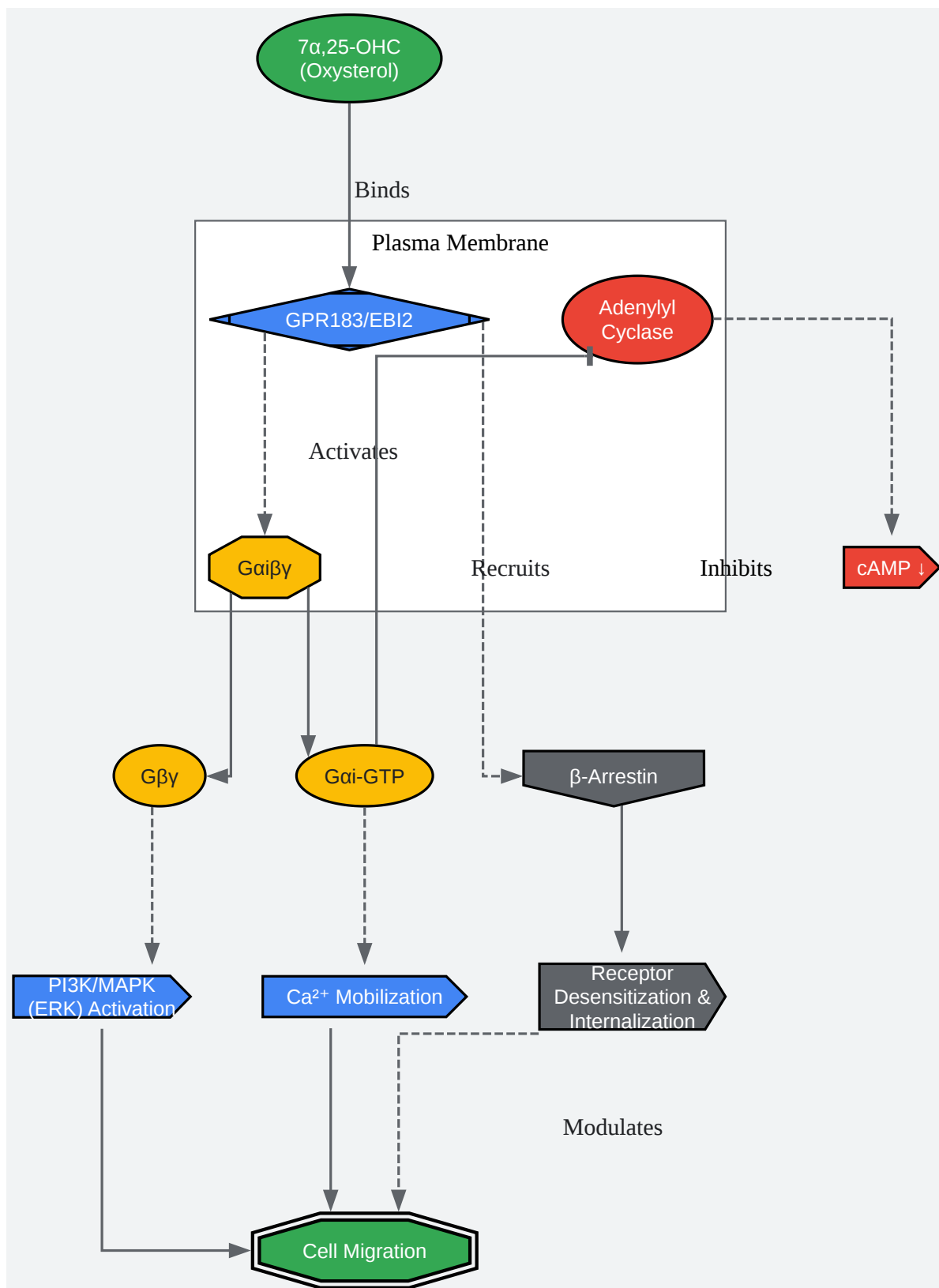
Upon ligand binding, GPR183 undergoes a conformational change, initiating intracellular signaling cascades primarily through two pathways: G protein-dependent and  $\beta$ -arrestin-dependent signaling.

**G Protein-Dependent Signaling:** GPR183 couples to the inhibitory G $\alpha_i$  subunit of heterotrimeric G proteins.<sup>[6][7]</sup> This coupling leads to:

- Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
- Release of the G $\beta\gamma$  subunit, which activates downstream effectors.
- Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.<sup>[8]</sup>
- Mobilization of intracellular calcium ( $\text{Ca}^{2+}$ ).<sup>[8][9]</sup>

These signaling events converge to regulate the actin cytoskeleton, leading to changes in cell polarity and motility, ultimately driving chemotaxis.<sup>[6]</sup>

$\beta$ -Arrestin-Dependent Signaling: GPR183 can also signal independently of G proteins by recruiting  $\beta$ -arrestins.[6][10] While G $\alpha$ i signaling is crucial for the initiation of migration,  $\beta$ -arrestin recruitment is important for receptor desensitization and internalization, which are necessary to maintain sensitivity to the chemotactic gradient.[4][11] Interestingly, chemotaxis can be uncoupled from receptor internalization, suggesting a distinct role for  $\beta$ -arrestin in modulating the migratory machinery.[4][11]



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### GPR183/EBI2 Signaling Pathway

## Role in Immune Cell Subsets

GPR183 expression is dynamically regulated during the lifespan and activation state of various immune cells, dictating their location and function.

- **B Lymphocytes:** GPR183 is a master regulator of B cell positioning. It guides newly activated B cells to the outer follicular and interfollicular regions, facilitating interactions with T helper cells at the T-B border.[\[12\]](#) Its subsequent downregulation is essential for B cells to enter germinal centers for affinity maturation.[\[1\]](#) This precise spatiotemporal control is crucial for mounting effective T-dependent antibody responses.[\[3\]](#)
- **T Lymphocytes:** In T cells, GPR183 directs migration to the outer T cell zone and the T-B border.[\[1\]](#) This positioning is critical for activated T cells to encounter antigen-presenting DCs, a key step in their differentiation into T follicular helper (Tfh) cells, which are essential for providing help to B cells.[\[7\]](#)
- **Dendritic Cells (DCs):** Splenic DC subsets rely on GPR183 for their homeostasis and localization. Specifically, it directs CD4<sup>+</sup> DCs to the bridging channels of the spleen, sentinel positions for capturing blood-borne antigens and initiating T cell activation.[\[1\]](#)
- **Innate Lymphoid Cells (ILCs):** GPR183 is highly expressed by lymphoid-tissue-inducer (LTi)-like ILC3s. The GPR183-oxysterol axis is required for ILC3s to localize to cryptopatches and isolated lymphoid follicles in the colon, where they contribute to lymphoid tissue development and intestinal homeostasis.[\[5\]](#)
- **Macrophages and Monocytes:** GPR183 is expressed on monocytes and macrophages and mediates their migration towards 7 $\alpha$ ,25-OHC.[\[13\]](#) During severe viral respiratory infections like influenza and SARS-CoV-2, the GPR183/oxysterol axis is upregulated in the lungs, driving the recruitment of inflammatory monocytes and macrophages.[\[1\]](#)[\[14\]](#)

## Quantitative Data

The interaction between GPR183 and its ligands, as well as the downstream cellular responses, have been quantified in numerous studies. The tables below summarize key data points.

Table 1: Ligand Binding Affinities and Potencies

Ligand	Assay Type	Cell/System	Parameter	Value	Reference(s)
7 $\alpha$ ,25-OHC	Radioligand Binding	EBI2-expressing CHO cell membranes	Kd	450 pM	<a href="#">[4]</a>
7 $\alpha$ ,25-OHC	Radioligand Binding	EBI2-expressing CHO cell membranes	Kd	25 $\pm$ 10 nM	<a href="#">[9]</a>
7 $\alpha$ ,25-OHC	Radioligand Binding	EBI2-expressing HEK293 cells	IC50	24 $\pm$ 1.6 nM	<a href="#">[13]</a>
7 $\alpha$ ,25-OHC	GTPyS Binding	EBI2-expressing CHO cells	EC50	0.15 nM (150 pM)	<a href="#">[10]</a>
7 $\alpha$ ,25-OHC	GTPyS Binding	EBI2-expressing HEK293 cells	EC50	1.0 $\pm$ 0.1 nM	<a href="#">[13]</a>
7 $\alpha$ ,25-OHC	Calcium Mobilization	EBI2-expressing CHO cells	EC50	~1 nM	<a href="#">[9]</a>
7 $\alpha$ ,27-OHC	GTPyS Binding	EBI2-expressing CHO cells	EC50	1.3 nM	<a href="#">[10]</a>
7 $\beta$ ,25-OHC	Calcium Mobilization	EBI2-expressing CHO cells	EC50	~50 nM	<a href="#">[9]</a>
25-OHC	GTPyS Binding	EBI2-expressing CHO cells	EC50	127 nM	<a href="#">[10]</a>

7 $\alpha$ -OHC	GTPyS Binding	EBI2-expressing CHO cells	EC50	96 nM	<a href="#">[10]</a>
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Note: The variability in reported values can be attributed to different experimental systems, cell lines, and assay conditions.

Table 2: Functional Cellular Responses

Cell Type	Assay Type	Ligand	Parameter	Value	Reference(s)
Mouse B and T cells	Transwell Migration	7 $\alpha$ ,25-OHC	EC50	~500 pM	<a href="#">[4]</a>
EBV-infected B cells	Transwell Migration	7 $\alpha$ ,25-OHC	EC50	~1 nM	<a href="#">[11]</a>
B-cell lymphoma line	Transwell Migration	7 $\alpha$ ,25-OHC	EC50	~1 nM	<a href="#">[11]</a>
EBI2-expressing cells	$\beta$ -arrestin Recruitment	7 $\alpha$ ,25-OHC	EC50	39.8 nM	<a href="#">[10]</a>
EBI2-expressing cells	$\beta$ -arrestin Recruitment	7 $\alpha$ ,27-OHC	EC50	174 nM	<a href="#">[10]</a>

## Experimental Protocols

Studying the GPR183/EBI2 axis involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

### In Vitro Chemotaxis (Transwell Migration Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.

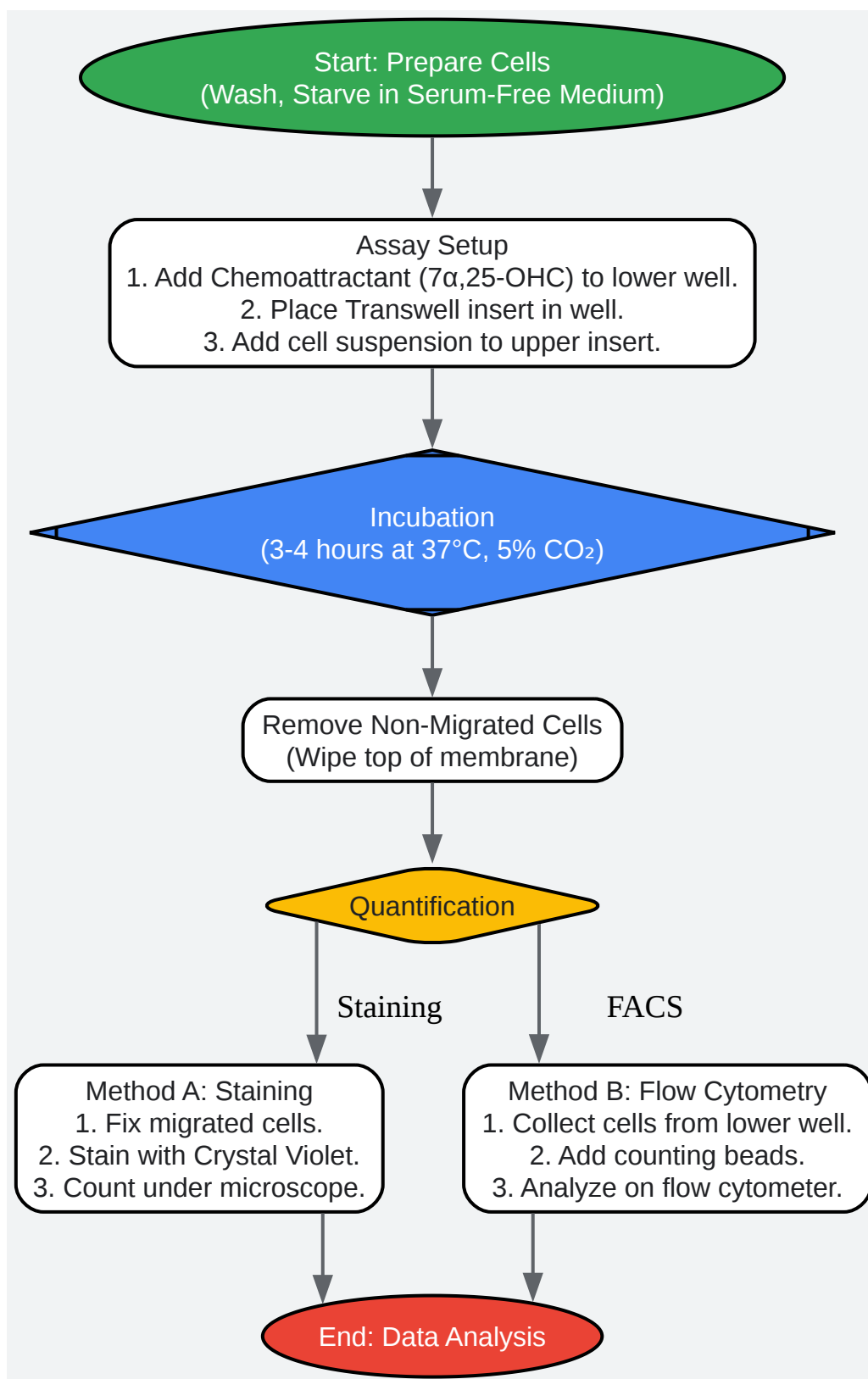
Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains medium with the chemoattractant (e.g.,  $7\alpha,25\text{-OHC}$ ). The number of cells that migrate through the pores to the lower chamber is quantified.

#### Detailed Protocol:

- Cell Preparation:
  - Culture GPR183-expressing cells (e.g., B cells, T cells, or a cell line like U937) to ~80% confluency.
  - For adherent cells, detach using a non-enzymatic solution or gentle trypsinization. For suspension cells, collect by centrifugation.
  - Wash cells twice with serum-free medium (e.g., RPMI 1640 with 0.1% BSA). Resuspend the cell pellet in the same serum-free medium to a final concentration of  $1\text{-}2 \times 10^6$  cells/mL. Starve cells in this medium for 2-4 hours at  $37^\circ\text{C}$  to reduce background migration.
- Assay Setup:
  - Use 24-well plates with Transwell inserts (typically  $5\text{ }\mu\text{m}$  pore size for lymphocytes).
  - Prepare chemoattractant solutions: Dilute  $7\alpha,25\text{-OHC}$  in serum-free medium to desired concentrations (a dose-response curve from 0.1 nM to 100 nM is common).
  - Add 600  $\mu\text{L}$  of the chemoattractant solution (or control medium) to the lower wells of the 24-well plate.
  - Carefully place the Transwell inserts into the wells, avoiding air bubbles.
  - Add 100  $\mu\text{L}$  of the prepared cell suspension ( $1\text{-}2 \times 10^5$  cells) to the top of each insert.
- Incubation:
  - Incubate the plate at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator for 3-4 hours. Incubation time should be optimized for the specific cell type.



- Quantification:
  - After incubation, carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
  - Method A (Staining and Counting): Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.2% Crystal Violet for 5 minutes. Wash with water, allow to air dry, and count the cells in several microscopic fields.
  - Method B (Flow Cytometry): Collect the cells from the bottom well. Add a known number of counting beads to the sample before acquisition on a flow cytometer. The absolute number of migrated cells can be calculated based on the ratio of cell events to bead events. This method is highly accurate and allows for phenotyping of the migrated cells.



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